2-(4-Chloro-2-fluorophenoxy)ethanamine
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Overview
Description
2-(4-chloro-2-fluorophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9ClFNO. This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-fluorophenoxy)ethan-1-amine typically involves the reaction of 4-chloro-2-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-chloro-2-fluorophenoxy)ethanol. This intermediate is then converted to the amine via a reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-fluorophenoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenoxyethanamines, while oxidation and reduction reactions can produce nitroso, nitro, or secondary/tertiary amines .
Scientific Research Applications
2-(4-chloro-2-fluorophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
- 1-(4-chloro-2-fluorophenyl)ethan-1-amine
Uniqueness
2-(4-chloro-2-fluorophenoxy)ethan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H9ClFNO |
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Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClFNO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 |
InChI Key |
AVBMYLCDVWDYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCN |
Origin of Product |
United States |
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